Superior Oral Bioavailability of Meproscillarin vs. Proscillaridin
Meproscillarin exhibits high and consistent oral bioavailability (~69–70%), in contrast to the low and variable bioavailability of proscillaridin, its non-methylated parent compound [1]. This difference is attributed to the 4'-O-methyl group conferring resistance to gastric acid inactivation [2].
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | 69% (48-hour plasma level ratio) to ~70% |
| Comparator Or Baseline | Proscillaridin: low bioavailability, variable due to gastric acid inactivation |
| Quantified Difference | Meproscillarin bioavailability ~69-70% vs. proscillaridin low/variable |
| Conditions | Healthy volunteers; single oral dose of 1.2 mg meproscillarin; ⁸⁶Rb-erythrocyte assay; comparative literature for proscillaridin |
Why This Matters
High oral bioavailability enables reliable oral dosing and reduces inter-individual variability, making meproscillarin a more predictable tool for in vivo cardiac research compared to proscillaridin.
- [1] Belz GG, et al. Pharmacokinetics and pharmacodynamics of methyl proscillaridin in healthy man. Eur J Clin Pharmacol. 1976 Jun 15;10(2):101-8. doi: 10.1007/BF00609467. PMID: 786669. View Source
- [2] Weymann J, Schenk G, Kesselring K. Studies on the disposition of meproscillarin in rat and dog (author's transl). Arzneimittelforschung. 1978;28(3a):520-6. PMID: 580582. View Source
